molecular formula C19H22O B1360621 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-84-2

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1360621
CAS No.: 898754-84-2
M. Wt: 266.4 g/mol
InChI Key: RKXNIDAZVHZGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of two methyl groups at the 2’ and 4’ positions and a 2,6-dimethylphenyl group attached to the propiophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with 2’,4’-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring, facilitated by reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound, lacking the additional methyl groups and the 2,6-dimethylphenyl group.

    2’,4’-Dimethylpropiophenone: Similar structure but without the 2,6-dimethylphenyl group.

    2,6-Dimethylpropiophenone: Lacks the 2’,4’-dimethyl substitutions on the aromatic ring.

Uniqueness

2’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is unique due to the presence of both the 2’,4’-dimethyl and 2,6-dimethylphenyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNIDAZVHZGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644791
Record name 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-84-2
Record name 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.